molecular formula C17H13N5OS B12160426 N-(1H-imidazol-2-yl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

N-(1H-imidazol-2-yl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B12160426
M. Wt: 335.4 g/mol
InChI Key: SAHXQCHXCIHKPK-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-yl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of imidazole, phenyl, thiophene, and pyrazole moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-yl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, which can be synthesized from glyoxal and ammonia . The phenyl and thiophene groups are then introduced through various coupling reactions. The final step involves the formation of the pyrazole ring and the carboxamide group through cyclization and amidation reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts, continuous flow reactors, and automated synthesis systems to ensure efficiency and consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-yl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(1H-imidazol-2-yl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antitumor agent.

    Industry: Utilized in the development of advanced materials, such as sensors and catalysts

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-yl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with various molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The phenyl and thiophene groups may contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-imidazol-2-yl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts a diverse range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H13N5OS

Molecular Weight

335.4 g/mol

IUPAC Name

N-(1H-imidazol-2-yl)-2-phenyl-5-thiophen-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C17H13N5OS/c23-16(20-17-18-8-9-19-17)14-11-13(15-7-4-10-24-15)21-22(14)12-5-2-1-3-6-12/h1-11H,(H2,18,19,20,23)

InChI Key

SAHXQCHXCIHKPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NC=CN4

Origin of Product

United States

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